molecular formula C14H10ClNO5 B6407009 4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261965-27-8

4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6407009
CAS RN: 1261965-27-8
M. Wt: 307.68 g/mol
InChI Key: SWTDJBMUAKTNPM-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid (5-CMPN) is an organic compound with a molecular formula of C10H7ClNO4. It is a white crystalline solid at room temperature and has a melting point of 166–169 °C. 5-CMPN is a widely used reagent in organic synthesis and has a variety of applications in the fields of science and engineering.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed that the nitro group of the molecule can be reduced by enzymes to form an active intermediate, which can then react with other molecules. Additionally, the chlorine atom of the molecule can act as a nucleophilic catalyst, allowing for the formation of new bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% are not fully understood. However, it has been shown to have antibacterial and antifungal activity in vitro, as well as some cytotoxic activity. It has also been shown to affect the activity of certain enzymes and proteins in the body, suggesting it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments include its low cost and its availability as a reagent. Additionally, it has a wide range of applications in the fields of science and engineering. However, it is important to note that 4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% is a hazardous material and should be handled with caution.

Future Directions

The potential future directions for 4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could be conducted on its use as a reagent in the synthesis of biologically active compounds and nanomaterials for medical purposes. Finally, research could be conducted on the development of new synthetic methods for the production of 4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid, 95%.

Synthesis Methods

4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% can be synthesized by a two-step reaction. The first step is the reaction of 5-chloro-2-methoxyphenol with nitric acid, which yields a nitrobenzene derivative. The second step is the reaction of the nitrobenzene derivative with sodium hydroxide, which yields 4-(5-chloro-2-methoxyphenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. It is also used in the synthesis of fluorescent probes for imaging and in the synthesis of polymers for drug delivery. Additionally, it is used in the synthesis of nanomaterials for use in medical diagnostics and therapeutics.

properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(6-8)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTDJBMUAKTNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691115
Record name 5'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-27-8
Record name 5'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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